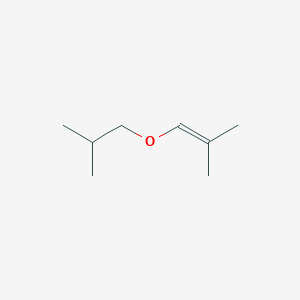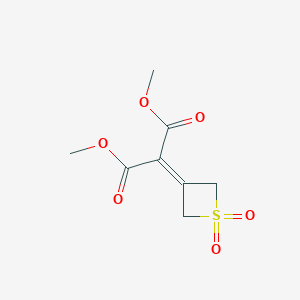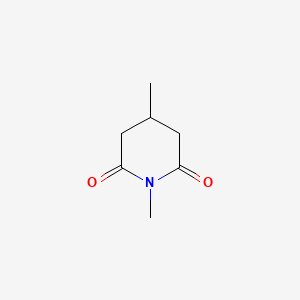
Glutarimide, N,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylglutarimide can be synthesized through the dehydration of the amide of glutaric acid. The process involves heating glutaric acid with ammonia, which leads to the formation of the imide . Another method involves the reaction of glutaric anhydride with methylamine, followed by cyclization to form the imide .
Industrial Production Methods
Industrial production of 3,3-dimethylglutarimide typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Recrystallization from hot water or ethanol is commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylglutarimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
3,3-Dimethylglutarimide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-dimethylglutarimide involves its interaction with specific molecular targets. For example, in the case of lenalidomide, it modulates the immune system by affecting the activity of cereblon, a protein involved in the ubiquitination and degradation of target proteins . This leads to the inhibition of cancer cell growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Cycloheximide: A glutarimide antibiotic that inhibits protein synthesis and is used in biological research.
Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.
Uniqueness
3,3-Dimethylglutarimide is unique due to its specific structural modifications, which enhance its reactivity and selectivity in various chemical and biological processes. Its ability to form stable derivatives and its involvement in the synthesis of complex organic molecules make it a valuable compound in research and industry .
Properties
CAS No. |
17834-05-8 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(9)8(2)7(10)4-5/h5H,3-4H2,1-2H3 |
InChI Key |
SFLAOQVRKXAXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
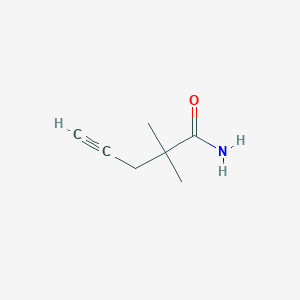
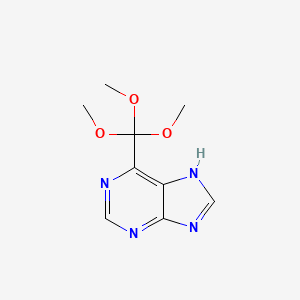
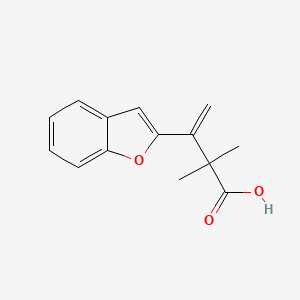


![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

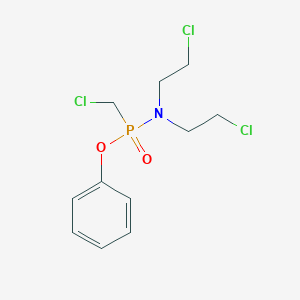
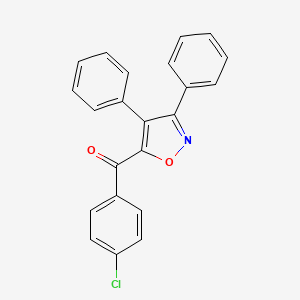
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
